N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide
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Overview
Description
“N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide” is a chemical compound with the CAS Number: 158751-78-1 . It has a molecular weight of 398.87 .
Molecular Structure Analysis
The linear formula of this compound is C17H19ClN2O5S . The InChI code is 1S/C17H19ClN2O5S/c1-24-14-6-4-12 (18)10-13 (14)17 (21)20-8-7-11-3-5-15 (25-2)16 (9-11)26 (19,22)23/h3-6,9-10H,7-8H2,1-2H3, (H,20,21) (H2,19,22,23) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 398.87 . It is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of N-substituted benzamides, indicating potential for developing new selective class III agents for arrhythmias. Compounds with structural similarities to N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide exhibited comparable potency in vitro, suggesting their role in cardiac electrophysiology studies (Morgan et al., 1990).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Indazole arylsulfonamides, with structural considerations akin to this compound, have been synthesized and evaluated as human CCR4 antagonists. This research contributes to understanding how such compounds can be developed for therapeutic applications, especially in modulating immune responses (Procopiou et al., 2013).
Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including those with similarities to the chemical structure , have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds demonstrate selective agonist activity at serotonin 4 (5-HT4) receptors, offering potential as prokinetic agents with reduced side effects (Sonda et al., 2004).
Bioanalytical Method Development
Quantitative analysis of compounds structurally related to this compound in biological matrices like mouse plasma and whole blood has been developed. This demonstrates the compound's relevance in pharmacokinetic studies and the need for accurate bioanalytical methods to measure such compounds in biological samples (Zalavadia, 2016).
Antioxidant and Enzymatic Activity Screening
N-substituted benzene sulfonamides, with structural elements related to the compound , have been synthesized and screened for their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase. Such studies highlight the compound's potential in developing treatments for conditions where oxidative stress and enzymatic dysregulation are factors (Fatima et al., 2013).
Structural Studies
Investigations into the solid-state structure of compounds like glibenclamide, which shares structural motifs with this compound, contribute to our understanding of how structural features affect the pharmacological properties of these compounds (Sanz et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound, also known as 5-Chloro-2-methoxy-N-(4-methoxy-3-sulfamoylphenethyl)benzamide, are currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for sulfonamide and methoxy groups .
Mode of Action
The presence of the methoxy groups could also suggest interactions with proteins that have affinity for these groups .
Biochemical Pathways
Sulfonamide compounds are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . The methoxy groups may also influence the compound’s interactions with various biochemical pathways .
Pharmacokinetics
Sulfonamide compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other sulfonamide compounds, it may inhibit the growth of certain bacteria by interfering with their folic acid synthesis .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-14-6-4-12(18)10-13(14)17(21)20-8-7-11-3-5-15(25-2)16(9-11)26(19,22)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIRRHDWBILHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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